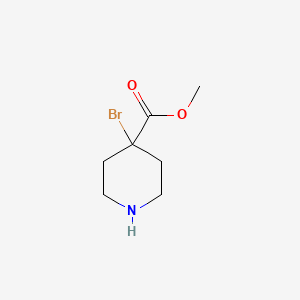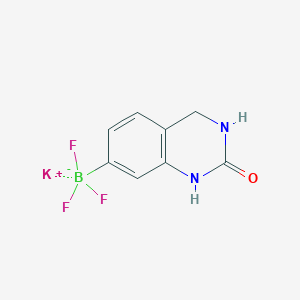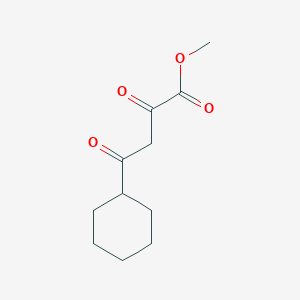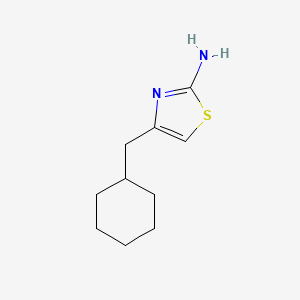![molecular formula C6H10ClN3O2 B13525970 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride is a compound that features a pyrrolidine ring and an oxadiazole ring
Vorbereitungsmethoden
The synthesis of 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the oxadiazole ring. The synthetic route may include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The preformed pyrrolidine ring can be functionalized to introduce the oxadiazole moiety.
Industrial Production: Industrial methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific reagents replace certain groups within the molecule.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound shares the pyrrolidine ring but lacks the oxadiazole moiety.
Pyrrolidine-2,5-dione: Another similar compound with different functional groups that affect its biological activity.
Prolinol: A derivative of pyrrolidine with distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C6H10ClN3O2 |
|---|---|
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
5-[(2S)-pyrrolidin-2-yl]-3H-1,3,4-oxadiazol-2-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-6-9-8-5(11-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H,9,10);1H/t4-;/m0./s1 |
InChI-Schlüssel |
WVTFOPPHMNNLPT-WCCKRBBISA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=NNC(=O)O2.Cl |
Kanonische SMILES |
C1CC(NC1)C2=NNC(=O)O2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)








